molecular formula C14H20O B7993740 3-(2-iso-Pentoxyphenyl)-1-propene

3-(2-iso-Pentoxyphenyl)-1-propene

Cat. No.: B7993740
M. Wt: 204.31 g/mol
InChI Key: BCEIRDALIBPPSP-UHFFFAOYSA-N
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Description

3-(2-iso-Pentoxyphenyl)-1-propene is an aromatic allyl compound featuring a phenyl ring substituted with an iso-pentoxy group (-OCH2CH(CH2CH2CH3)) at the 2-position and a propene (allyl) chain at the 3-position. Evidence indicates that 3-(2-iso-Pentoxyphenyl)-1-propene is discontinued commercially , possibly due to synthesis challenges or stability concerns.

Properties

IUPAC Name

1-(3-methylbutoxy)-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-7-13-8-5-6-9-14(13)15-11-10-12(2)3/h4-6,8-9,12H,1,7,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEIRDALIBPPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene moiety. The general synthetic route can be summarized as follows:

    Alkylation of Phenol: The phenol derivative is reacted with an iso-pentyl halide in the presence of a base such as potassium carbonate to form the iso-pentoxyphenol.

    Wittig Reaction: The iso-pentoxyphenol is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propene chain.

Industrial Production Methods

In an industrial setting, the production of 3-(2-iso-Pentoxyphenyl)-1-propene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the propene moiety to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-iso-Pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2-iso-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

  • Structure : Phenyl ring with an isopropyl (-CH(CH3)2) group at position 2 and an allyl chain at position 3.
  • Molecular Formula : C12H16
  • Molecular Weight : 160.26 g/mol
  • Key Properties :
    • Purity: ≥95% (research-grade)
    • Storage: -20°C for stability .
  • Applications : Used as a reference standard in analytical chemistry and as a precursor in specialty polymer synthesis.

3-(1-Adamantyl)-1-propene

  • Structure : Adamantane (a rigid, diamondoid hydrocarbon) substituted with an allyl group.
  • Synthesis : Involves coupling reactions, such as modified methods from Osawa et al., though low yields (~90%) were reported .
  • Key Properties :
    • High thermal stability due to the adamantyl group.
    • Applications: Likely used in high-performance polymers or coatings.

Perfluoroisobutylene (CAS 382-21-8)

  • Structure : Fully fluorinated propene derivative (C4F8).
  • Molecular Weight : 200.03 g/mol
  • Key Properties :
    • High electronegativity and chemical inertness.
    • Toxicity: Classified as a hazardous gas .
  • Applications : Industrial fluoropolymer production.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key Applications
3-(2-iso-Pentoxyphenyl)-1-propene Not available Not available Alkoxy (iso-pentoxy) Not provided Discontinued
3-(2-Isopropylphenyl)-1-propene C12H16 160.26 Alkyl (isopropyl) 1587-06-0 Reference standards, synthesis
3-(1-Adamantyl)-1-propene C13H18 174.28 Polycyclic (adamantyl) Not provided Polymer chemistry
Perfluoroisobutylene C4F8 200.03 Fluorinated 382-21-8 Fluoropolymers

Key Research Findings

Electronic and Steric Effects

  • Iso-pentoxy vs. Isopropyl : The iso-pentoxy group (-OCH2CH(CH2CH2CH3)) is bulkier and more electron-donating than isopropyl due to the oxygen atom. This enhances hydrophobicity and may reduce reactivity in electrophilic substitutions compared to alkyl-substituted analogs .
  • Adamantyl vs. Alkoxy : The adamantyl group imposes significant steric hindrance, favoring applications in rigid polymers or catalysts .

Toxicity and Handling

  • Perfluoroisobutylene is highly toxic, requiring stringent safety protocols , whereas alkyl/alkoxy-substituted propenes (e.g., 3-(2-isopropylphenyl)-1-propene) are generally safer for laboratory use.

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